Cycloheptenone MBH Adduct Cyclizes Faster than Cyclohexenone Analog in Head-to-Head Experiment
A direct competition experiment between cycloheptenone- and cyclohexenone-derived Morita-Baylis-Hillman (MBH) adducts revealed that the seven-membered ring adduct undergoes the subsequent intramolecular cyclization to form a tricyclic indolizine at a faster rate than its six-membered counterpart [1].
| Evidence Dimension | Reaction Rate (Intramolecular Cyclization) |
|---|---|
| Target Compound Data | Cycloheptenone-derived MBH adduct cyclizes faster |
| Comparator Or Baseline | Cyclohexenone-derived MBH adduct |
| Quantified Difference | Qualitatively faster rate; exact numerical rate constants not provided in abstract. |
| Conditions | Aqueous Morita-Baylis-Hillman reaction followed by intramolecular cyclization/dehydration at 60 °C for 12 h |
Why This Matters
This demonstrates that the seven-membered ring of Cyclohepten-5-one confers a kinetic advantage in this specific transformation, making it the preferred substrate for synthesizing this class of tricyclic indolizines.
- [1] Zeoly, L. A., et al. One-pot organocatalyzed synthesis of tricyclic indolizines. Org. Biomol. Chem., 2023, 21, 3759-3764. View Source
